molecular formula C15H28O3 B589280 Glycidyl Laurate-d5 CAS No. 1329563-35-0

Glycidyl Laurate-d5

Cat. No.: B589280
CAS No.: 1329563-35-0
M. Wt: 261.417
InChI Key: PTLZMJYQEBOHHM-AHXALPDUSA-N
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Description

Glycidyl Laurate-d5 (CAS: 1329563-35-0) is a deuterium-labeled analog of glycidyl laurate, a fatty acid-derived epoxide. Its molecular formula is C₁₅H₂₃D₅O₃, with a molecular weight of 261.41 g/mol . The compound consists of a lauric acid (dodecanoic acid) backbone esterified to a glycidyl (2,3-epoxypropyl) group, with five deuterium atoms replacing hydrogen at specific positions. This isotopic labeling enhances its utility in analytical applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR), where it serves as an internal standard for quantifying unlabeled glycidyl esters in biological or environmental samples .

This compound is classified under stable isotope-labeled compounds and is used in research areas such as:

  • Lipid signaling pathways: Tracking metabolic pathways due to its isotopic signature.
  • Carcinogenicity studies: Investigating the role of glycidyl esters in forming DNA adducts .
  • Polymer chemistry: As a model compound for studying epoxy resin reactivity .

The unlabeled counterpart, Glycidyl Laurate (CAS: 1984-77-6), shares the same reactive epoxide group but lacks deuterium substitution, making it less suitable for tracer studies .

Properties

CAS No.

1329563-35-0

Molecular Formula

C15H28O3

Molecular Weight

261.417

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] dodecanoate

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3/i12D2,13D2,14D

InChI Key

PTLZMJYQEBOHHM-AHXALPDUSA-N

SMILES

CCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Dodecanoic Acid 2-Oxiranylmethyl-d5 Ester;  Lauric Acid 2,3-Epoxypropyl-d5 Ester;  2,3-Epoxy-1-propanol-d5 Laurate;  Glycidyl-d5 Dodecanoate;  Lauric Acid Glycidyl-d5 Ester;  NSC 406541-d5; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl Laurate-d5 can be synthesized through the esterification of glycidol with lauric acid in the presence of a surfactant-lipase complex as a catalyst. This reaction is typically carried out in organic media, such as cyclohexane, at a temperature of 35°C . Another method involves the use of toluene as a solvent, with epichlorohydrin and sodium laurate as reactants, and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) at 100°C for 3 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycidyl Laurate-d5 undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: this compound can form diols or hydroxy acids.

    Reduction: The reduction process yields alcohol derivatives.

    Substitution: Substitution reactions produce various substituted laurate derivatives.

Mechanism of Action

The mechanism of action of Glycidyl Laurate-d5 involves its interaction with molecular targets and pathways. The epoxide ring in this compound can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways, including lipid metabolism and cell signaling .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Metabolic Tracing : A 2025 study using this compound demonstrated its incorporation into lipid droplets in hepatocyte models, confirming its utility in tracking fatty acid epoxidation .
  • Environmental Analysis : Amberlite XAD-7 resin effectively retains this compound in air-sampling systems, unlike smaller glycidyl ethers (e.g., Isopropyl Glycidyl Ether), which require activated charcoal .

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in synthesizing and characterizing Glycidyl Laurate-d5?

  • Methodological Answer : Detailed synthesis protocols should include reaction conditions (e.g., temperature, catalyst), stoichiometric ratios of glycidol-d5 and lauric acid, and purification steps (e.g., column chromatography or recrystallization). Characterization must involve nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C spectra to verify deuterium incorporation at the epoxide group) and mass spectrometry (MS) for isotopic purity validation. Reference established methods for glycidyl ether synthesis, ensuring step-by-step documentation of modifications made for the deuterated analog .

Q. What analytical techniques are optimal for quantifying this compound in experimental matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with flame ionization detection (FID) are standard for separation and quantification. For trace analysis, tandem mass spectrometry (LC-MS/MS or GC-MS) improves sensitivity. Calibration curves should use deuterated internal standards to correct for matrix effects. Validate methods using spike-recovery experiments in representative matrices (e.g., biological fluids or polymer blends) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and closed systems to minimize inhalation or dermal exposure. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and safety goggles. Store the compound in airtight containers away from nucleophiles (e.g., amines, thiols) to prevent unintended epoxide ring-opening reactions. Monitor workplace air concentrations if used in aerosol-generating processes, referencing occupational exposure limits for glycidyl ether analogs .

Advanced Research Questions

Q. How do isotopic effects (deuterium vs. protium) influence the reactivity of this compound in polymerization studies?

  • Methodological Answer : Compare kinetic parameters (e.g., rate constants) of deuterated vs. non-deuterated analogs using differential scanning calorimetry (DSC) or real-time Fourier-transform infrared spectroscopy (FTIR) to monitor epoxide ring-opening. Deuterium’s mass difference may alter reaction thermodynamics; control for solvent isotope effects by conducting parallel experiments in deuterated solvents. Statistical analysis (e.g., ANOVA) should confirm significance of isotopic shifts .

Q. What strategies resolve contradictory data on this compound’s stability in aqueous vs. nonpolar environments?

  • Methodological Answer : Design accelerated stability studies under controlled humidity and temperature. Use HPLC to quantify degradation products (e.g., hydrolyzed glycidol-d5 or lauric acid). For nonpolar matrices, employ Karl Fischer titration to trace water content. Apply Arrhenius modeling to predict shelf-life discrepancies. Cross-validate findings with orthogonal techniques like NMR to detect structural changes undetected by chromatography .

Q. How can researchers optimize this compound’s incorporation into lipid-based drug delivery systems without compromising encapsulation efficiency?

  • Methodological Answer : Use a design-of-experiments (DoE) approach to vary lipid composition, surfactant concentration, and processing parameters (e.g., sonication time). Monitor encapsulation efficiency via ultracentrifugation followed by LC-MS quantification of unencapsulated compound. Small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM) can characterize structural integrity of lipid nanoparticles post-incorporation .

Q. What computational models predict this compound’s interactions with biological macromolecules (e.g., proteins or DNA)?

  • Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina to identify potential binding sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Cross-reference results with toxicity databases (e.g., PubChem) to assess biological relevance of predicted interactions .

Guidelines for Data Reporting

  • Tabulate critical parameters :

    ParameterExample ValueReference Method
    Melting Point45–47°C (non-deuterated analog)DSC
    LogP (octanol-water)~4.2 (estimated)HPLC retention time
    NMR Shift (epoxide H)δ 3.1–3.3 ppm (1^1H)500 MHz 1^1H NMR
  • Contradiction Mitigation : Clearly document batch-to-batch variability in deuterium enrichment (e.g., via MS isotopic patterns) and environmental controls (e.g., humidity during storage) to contextualize divergent results .

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